

# Physical and chemical properties of Sigamide

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## Sigamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides an in-depth overview of the physical and chemical properties of **Sigamide** (CAS No: 928789-96-2), a chiral N-formyl-N-methylamino butanamide derivative.[1] [2][3][4] **Sigamide** has gained prominence as a highly effective Lewis-basic organocatalyst for the asymmetric reduction of imines, a crucial transformation in the synthesis of chiral amines. This document consolidates available data on its physical characteristics, chemical reactivity, and spectral properties. Detailed, representative experimental protocols for the determination of its key physical properties are provided, alongside a discussion of its solubility and stability. Furthermore, this guide elucidates the proposed mechanism of its catalytic activity through a detailed signaling pathway diagram. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug development.

#### Introduction

**Sigamide**, systematically named (S)-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide, is a white solid organic compound.[4] Its unique structural features, including a chiral center and a Lewis-basic formamide group, have positioned it as a powerful organocatalyst.[1] Notably, it is utilized in the synthesis of chiral 1,2-diarylsubstituted aziridines. [1][2][3] This guide aims to provide a comprehensive repository of its known physical and chemical data to facilitate its effective use in research and development.



## **Physical Properties**

The physical properties of **Sigamide** have been characterized and are summarized in the table below. These properties are essential for its handling, purification, and application in various experimental setups.

Table 1: Physical Properties of Sigamide

Property	Value	Reference(s)
Appearance	Solid	[4]
Melting Point	180-186 °C	[4]
Boiling Point (Predicted)	486.1 ± 45.0 °C	N/A
Density (Predicted)	1.008 ± 0.06 g/cm <sup>3</sup>	N/A
Optical Activity ([α] <sup>22</sup> /D)	-170° (c = 1 in chloroform)	[4]
pKa (Predicted)	13.70 ± 0.70	N/A

# **Experimental Protocols for Physical Property Determination**

The following are representative, detailed methodologies for the determination of the key physical properties of **Sigamide**.

- · Apparatus: Capillary melting point apparatus.
- Procedure:
  - A small, finely powdered sample of **Sigamide** is packed into a capillary tube to a height of 2-3 mm.
  - The capillary tube is placed in the heating block of the melting point apparatus.
  - The sample is heated at a rate of 10-15 °C per minute until the temperature is approximately 20 °C below the expected melting point.



- The heating rate is then reduced to 1-2 °C per minute.
- The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.
- Apparatus: Polarimeter with a sodium D-line lamp (589 nm).
- Procedure:
  - A solution of **Sigamide** is prepared by accurately weighing approximately 100 mg of the compound and dissolving it in 10.0 mL of chloroform to achieve a concentration of 1 g/100 mL.
  - The polarimeter tube (1 dm) is rinsed and filled with the prepared solution, ensuring no air bubbles are present.
  - The tube is placed in the polarimeter, and the optical rotation is measured at 22 °C.
  - A blank reading is taken with the pure solvent (chloroform).
  - The specific rotation ([ $\alpha$ ]) is calculated using the formula: [ $\alpha$ ] =  $\alpha$  / (I × c) where  $\alpha$  is the observed rotation, I is the path length in decimeters, and c is the concentration in g/mL.

# **Chemical Properties**Chemical Identity

Table 2: Chemical Identifiers for Sigamide



Identifier	Value	Reference(s)
CAS Number	928789-96-2	[1][2][3][4]
Molecular Formula	C21H34N2O2	[1][2][3][4]
Molecular Weight	346.51 g/mol	[1][2][3][4]
IUPAC Name	(S)-N-(3,5-Di-tert- butylphenyl)-3-methyl-2-(N- formyl-N- methylamino)butanamide	[1]
InChI Key	OVKNTNIBDGTNQY- SFHVURJKSA-N	[4]
SMILES	CC(C)INVALID-LINK C(=O)Nc1cc(cc(c1)C(C) (C)C)C(C)(C)C	[4]

#### **Solubility**

N-substituted amides, such as **Sigamide**, are generally more soluble in organic solvents compared to their unsubstituted counterparts due to reduced hydrogen bonding capabilities with themselves.[5] While extensive solubility data for **Sigamide** is not publicly available, its reported use in chloroform for optical activity measurements indicates good solubility in this solvent.[4] Based on its structure, which contains both polar amide groups and a large nonpolar di-tert-butylphenyl group, **Sigamide** is expected to be soluble in a range of common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Its solubility in protic solvents like alcohols is likely to be moderate, while it is expected to be poorly soluble in water.

#### **Stability**

Formal stability studies for **Sigamide** are not widely published. However, as a solid crystalline organic compound, it is expected to be stable under standard laboratory conditions (room temperature, protected from light and moisture). For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.[4]



Following the International Council for Harmonisation (ICH) guidelines (Q1A), a representative stability study for **Sigamide** would involve:[6][7][8][9][10]

- · Storage Conditions:
  - Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
  - Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
- Testing Parameters:
  - Appearance
  - Assay (e.g., by HPLC)
  - Impurities/Degradation products (e.g., by HPLC)
  - Melting Point
  - Optical Purity (e.g., by chiral HPLC)
- Testing Frequency:
  - Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months
  - Accelerated: 0, 3, 6 months

### **Spectral Data (Predicted)**

While experimental spectra for **Sigamide** are not readily available in public databases, the expected spectral characteristics can be predicted based on its molecular structure.

Table 3: Predicted Spectral Data for Sigamide



Technique	Expected Features
<sup>1</sup> H NMR	- Aromatic protons: Signals in the region of 7.0-7.5 ppm Amide NH proton: A broad singlet between 7.5-8.5 ppm Formyl CH proton: A singlet around 8.0 ppm Aliphatic protons: Multiple signals in the upfield region (0.8-4.5 ppm), including doublets for the isopropyl methyl groups, a multiplet for the isopropyl CH, a singlet for the N-methyl group, and a multiplet for the chiral $\alpha$ -proton tert-Butyl protons: A sharp singlet around 1.3 ppm integrating to 18 protons.
<sup>13</sup> C NMR	- Carbonyl carbons (amide and formyl): Signals in the downfield region (160-175 ppm) Aromatic carbons: Signals between 110-155 ppm Aliphatic carbons: Signals in the upfield region (15-60 ppm).
IR (Infrared) Spectroscopy	<ul> <li>N-H stretch: A medium absorption band around 3300 cm<sup>-1</sup> C-H stretches (aliphatic and aromatic): Bands in the 2850-3100 cm<sup>-1</sup> region.</li> <li>C=O stretches (amide and formyl): Strong absorption bands in the range of 1630-1680 cm<sup>-1</sup>.</li> </ul>
Mass Spectrometry (MS)	- Molecular Ion (M <sup>+</sup> ): A peak corresponding to the exact mass of Sigamide (C <sub>21</sub> H <sub>34</sub> N <sub>2</sub> O <sub>2</sub> ), which is 346.2620 m/z Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the amide bond, loss of the formyl group, and fragmentation of the alkyl and aryl substituents.

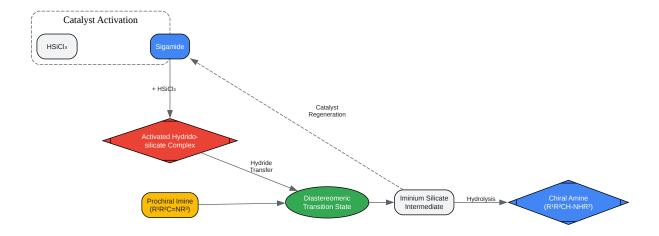
# Mechanism of Action in Asymmetric Imine Reduction



**Sigamide** functions as a Lewis-basic organocatalyst in the enantioselective reduction of imines using a hydrosilane reagent, typically trichlorosilane (HSiCl<sub>3</sub>). The proposed catalytic cycle involves the activation of the hydrosilane by the formamide group of **Sigamide**.

#### **Catalytic Cycle Workflow**

The following diagram illustrates the proposed workflow for the **Sigamide**-catalyzed asymmetric reduction of an imine.



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Caption: Proposed catalytic cycle for the **Sigamide**-mediated asymmetric reduction of imines.

### Conclusion

**Sigamide** is a well-characterized and highly effective chiral organocatalyst with significant applications in asymmetric synthesis. This guide has compiled its key physical and chemical properties, provided representative experimental protocols, and outlined its catalytic mechanism. While a comprehensive set of experimental spectral data is not publicly available,



the predicted characteristics offer valuable guidance for its identification and analysis. The information presented herein should serve as a foundational resource for scientists and researchers utilizing **Sigamide** in their synthetic endeavors.

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